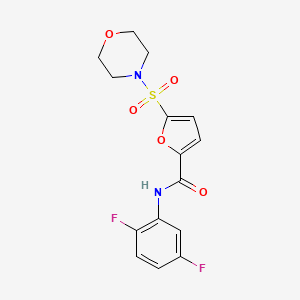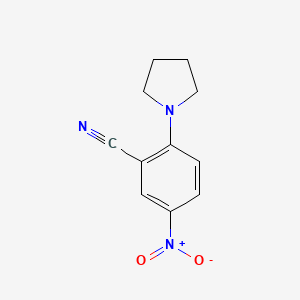
5-Nitro-2-pyrrolidin-1-ylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-pyrrolidin-1-ylbenzonitrile is a chemical compound with the molecular formula C11H11N3O2 .
Synthesis Analysis
The synthesis of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile involves three synthesis methods . The product is available for purchase from various suppliers for proteomics research .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Nitro-2-pyrrolidin-1-ylbenzonitrile has a molecular weight of 217.22 . The predicted properties include a melting point of 135-137 °C, a boiling point of 403.6±40.0 °C, and a density of 1.31±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Asymmetric Organocatalysis
5-Pyrrolidin-2-yltetrazole, a related compound to 5-Nitro-2-pyrrolidin-1-ylbenzonitrile, has shown promising results in asymmetric organocatalysis. This compound serves as an efficient organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. Its application requires short reaction times and tolerates a broad substrate scope, possibly proceeding via the generation of an iminium species (Mitchell et al., 2006).
Redox Potentials in Cyclic Nitroxides
Studies on the redox potentials of cyclic nitroxides, including pyrrolidine derivatives, are significant. These studies involve experimental determination and high-level ab initio molecular orbital calculations to understand the influence of ring system, substituents, and groups surrounding the radical moiety on the redox potentials (Blinco et al., 2008).
Anion Binding and Deprotonation Indicators
Pyrrole 2,5-diamide clefts, including derivatives with 4-nitrophenyl or 3,5-dinitrophenyl groups, have been synthesized and studied for their structural behavior, anion binding, and color-change signalled deprotonation. These compounds, such as the 3,5-dinitrophenyl derivative, deprotonate in the presence of fluoride in acetonitrile solution, leading to a visible color change (Camiolo et al., 2003).
Corrosion Inhibition
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, including derivatives with nitro groups, have been investigated as corrosion inhibitors. Their efficacy in preventing mild steel corrosion in acidic environments has been demonstrated through various methods, including weight loss, electrochemical techniques, and theoretical studies (Verma et al., 2016).
Stability of Nitroxides
The stability of nitroxides, including pyrrolidine derivatives, against chemical reduction is crucial for their applications in biophysics, structural biology, and biomedical research. Studies have been conducted on the thermal stability and kinetics of reduction of newly synthesized nitroxides, providing insights into their application potential (Zhurko et al., 2020).
Supramolecular Complexes
Research on heterodinuclear non-covalent podates involving pyrrolidine-based compounds has been conducted. These studies focus on the reaction of segmental compounds with metal ions, leading to the formation of complexes with unique structures and properties (Piguet et al., 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJKMAVTCVCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-pyrrolidin-1-ylbenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

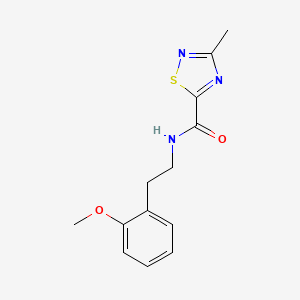
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)
![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)
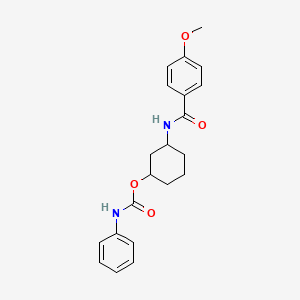
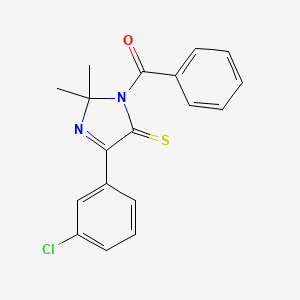
![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
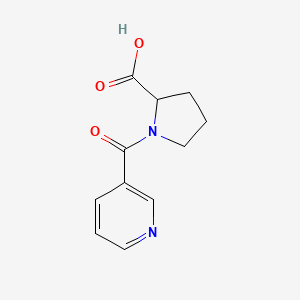
![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)
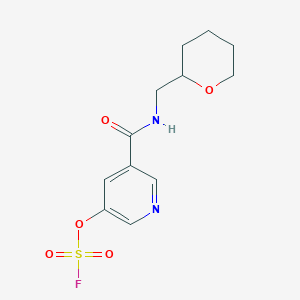

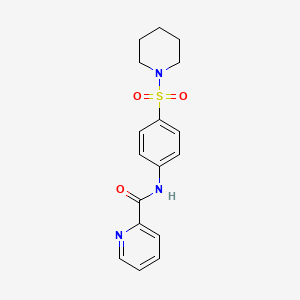
![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

